molecular formula C13H15N3S B2589210 2-(2,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine CAS No. 887200-91-1

2-(2,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine

Cat. No.: B2589210
CAS No.: 887200-91-1
M. Wt: 245.34
InChI Key: JRSGHFFTABKVLF-UHFFFAOYSA-N
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Description

Historical Development of Thienopyrazole Derivatives in Heterocyclic Chemistry

The thienopyrazole class emerged as a significant scaffold in heterocyclic chemistry due to its fused thiophene-pyrazole system, which confers unique electronic and steric properties. Early syntheses focused on thiophene-pyrazole fusion via cyclization reactions. For instance, the Thorpe-Ziegler cyclization of α-halogenated nitriles with mercaptopyrazole intermediates yielded thieno[2,3-c]pyrazoles in the 1990s. Subsequent advances included the Gewald reaction for thiophene synthesis, later adapted for thienopyrazole derivatives. Modern approaches leverage regiocontrolled 1,3-dipolar cycloadditions (1,3-DC) to generate diverse thienopyrazole analogs, including the target compound. Recent studies emphasize their pharmacological potential, particularly in anti-inflammatory and antimicrobial applications.

Systematic Nomenclature and Structural Classification

The compound 2-(2,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine adheres to IUPAC nomenclature:

  • Core structure : Thieno[3,4-c]pyrazole (thiophene fused to pyrazole at positions 3 and 4).
  • Substituents :
    • A 2,4-dimethylphenyl group at position 2 of the pyrazole ring.
    • An amine (-NH2) at position 3 of the thieno[3,4-c]pyrazole core.
  • Hydrogenation state : Partial saturation in the pyrazole ring (2,6-dihydro-4H designation).

Structural Features :

Component Description
Thieno[3,4-c]pyrazole Thiophene fused to pyrazole at positions 3 (thiophene) and 4 (pyrazole).
2,4-Dimethylphenyl Electron-donating methyl groups at ortho and para positions on the phenyl ring.
Amino group (position 3) Enhances hydrogen-bonding capacity and reactivity for further functionalization.

This nomenclature aligns with PubChem CID 21252345 for the parent thieno[3,4-c]pyrazole system.

Positional Isomerism in Thieno[3,4-c]pyrazole Systems

Positional isomerism in thienopyrazoles arises from variations in substituent placement. For the thieno[3,4-c]pyrazole core, key isomers include:

  • Thieno[3,4-c]pyrazol-3-amine : Substituents at pyrazole position 3 (amine) and thiophene position 2 (2,4-dimethylphenyl).
  • Thieno[3,4-c]pyrazol-4-amine : Amino group at pyrazole position 4.
  • Thieno[3,4-c]pyrazol-5-substituted : Functional groups at thiophene position 5.

Comparative Reactivity :

Isomer Key Features Biological Activity (Example)
Thieno[3,4-c]pyrazol-3-amine Enhanced hydrogen-bonding via -NH2; steric hindrance from 2,4-dimethylphenyl. Antioxidant, antimicrobial
Thieno[3,4-c]pyrazol-4-amine Reduced steric effects; potential for π-π stacking. Platelet antiaggregation
Thieno[3,4-c]pyrazol-5-carboxamide Electron-withdrawing groups; improved DHFR inhibition. Antifungal, anticancer

Positional isomerism significantly impacts biological activity, as demonstrated by the reduced activity of 3-substituted-2-thienyl derivatives in fungicidal assays.

Comparative Analysis of Thieno[3,4-c]pyrazole vs. Other Fused Pyrazole Heterocycles

Thieno[3,4-c]pyrazoles are distinct from other fused pyrazole systems in structure and application:

Heterocycle Core Structure Synthesis Method Biological Applications
Thieno[3,4-c]pyrazole Thiophene fused to pyrazole (3,4-c) Gewald reaction, 1,3-DC Anti-inflammatory, antimicrobial
Pyrazolo[3,4-d]pyrimidine Pyrazole fused to pyrimidine (3,4-d) Cyclization of hydrazides DHFR inhibition, anticancer
Thieno[2,3-c]pyrazole Thiophene fused to pyrazole (2,3-c) Thorpe-Ziegler cyclization Platelet antiaggregation, analgesic
Pyrazolo[3,4-b]pyridine Pyrazole fused to pyridine (3,4-b) Heterocyclic annulation CNS modulation, kinase inhibition

Key Differences :

  • Electronic effects : Thieno[3,4-c]pyrazoles exhibit aromatic stabilization from the thiophene ring, enhancing stability in biological systems.
  • Steric profile : The 2,4-dimethylphenyl substituent in the target compound introduces bulk, guiding binding to allosteric pockets (e.g., RORγt inverse agonists).
  • Synthetic accessibility : Thieno[3,4-c]pyrazoles are often synthesized via multi-step routes, whereas pyrazolo[3,4-d]pyrimidines are accessible through one-pot cyclizations.

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3S/c1-8-3-4-12(9(2)5-8)16-13(14)10-6-17-7-11(10)15-16/h3-5H,6-7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSGHFFTABKVLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Anti-inflammatory Applications

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including 2-(2,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine. This compound has been evaluated for its effectiveness in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.

  • Case Study : A study demonstrated that compounds with similar structures exhibited significant inhibition of COX enzymes. For instance, a derivative showed an IC50 value of 3.5 nM against COX-2, indicating strong anti-inflammatory activity compared to traditional NSAIDs like celecoxib .

Anticancer Properties

The anticancer activity of this compound has also been a focus of research. Its mechanism often involves the inhibition of specific pathways associated with cancer cell proliferation.

  • Case Study : In a series of experiments, derivatives of thieno[3,4-c]pyrazole were synthesized and tested against various cancer cell lines. One notable finding was that certain derivatives exhibited IC50 values in the low micromolar range against lung cancer (A549) and colon cancer (HCT116) cell lines . These findings suggest that the thieno[3,4-c]pyrazole scaffold could be a promising lead for developing new anticancer agents.

Key Synthetic Routes

  • Cyclization Reactions : Utilizing acetylenic ketones and diazo compounds to form the pyrazole ring.
  • Functionalization : Post-synthesis modifications to enhance biological activity or solubility.

Mechanism of Action

The mechanism by which 2-(2,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed effects. The exact molecular targets and pathways are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 2-aryl-substituted thieno[3,4-c]pyrazol-3-amine derivatives. Key structural analogs include variants with halogenated or methyl-substituted aryl groups, which influence physicochemical properties and biological activity. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Substituent Position/Type Key Applications/Research Findings
2-(2,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine (Target) C₁₃H₁₅N₃S 245.34 N/A 2,4-dimethylphenyl Photoswitchable drug candidates for chronotherapy
2-(4-Chlorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine C₁₁H₁₀ClN₃S 251.74 2.2 4-chlorophenyl No specific applications cited; higher lipophilicity
2-(4-Fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine C₁₁H₁₀FN₃S 235.28 1.926 4-fluorophenyl Lower lipophilicity; no reported bioactivity

Key Observations

Substituent Effects on Lipophilicity :

  • The 4-chlorophenyl analog exhibits the highest lipophilicity (XLogP3 = 2.2), attributed to chlorine’s strong hydrophobic contribution .
  • The 4-fluorophenyl analog has reduced lipophilicity (XLogP3 = 1.926) due to fluorine’s lower hydrophobicity .
  • The 2,4-dimethylphenyl substituent in the target compound likely balances lipophilicity and steric bulk, though its XLogP3 is unreported. Methyl groups enhance metabolic stability compared to halogens .

Molecular Weight Trends :

  • Halogenated derivatives (Cl, F) have lower molecular weights (235–252 g/mol) compared to the target compound (245 g/mol), reflecting the substitution of halogens (atomic weight: Cl = 35.45, F = 19) versus methyl groups (CH₃ = 15) .

Biological Relevance: The target compound is uniquely utilized in chronophotopharmacology. Its derivative, functionalized with an azobenzene group, enables light-dependent modulation of biological activity, a feature absent in halogenated analogs .

Biological Activity

2-(2,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular properties:

PropertyValue
Molecular Formula C13H15N3S
Molecular Weight 245.34 g/mol
CAS Number 887200-91-1
IUPAC Name This compound

Pharmacological Activities

Research indicates that derivatives of thieno[3,4-c]pyrazole compounds exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Thieno[3,4-c]pyrazole derivatives have shown significant antimicrobial properties against various pathogens. For instance, studies have demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria due to the presence of the thieno ring which enhances membrane permeability .
  • Anti-inflammatory Effects : Compounds within this class have been evaluated for their anti-inflammatory properties. In vitro studies have shown that they inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models .
  • Analgesic Activity : The analgesic potential of thieno[3,4-c]pyrazole derivatives has been assessed through various assays. For example, compounds have demonstrated significant pain relief in hot plate tests and acetic acid-induced writhing tests in mice .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Modulation : It may also act on various receptors linked to pain and inflammation signaling pathways.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Study on Antimicrobial Activity : A recent investigation reported that derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) as low as 10 µg/mL .
  • Anti-inflammatory Study : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, the compound significantly reduced the levels of TNF-alpha and IL-6 by approximately 50% compared to untreated controls .
  • Analgesic Evaluation : The analgesic effects were quantified using the hot plate method where latency times increased significantly upon administration of the compound at doses ranging from 10 to 50 mg/kg, indicating dose-dependent efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine, and how can reaction conditions be optimized?

  • Methodology : A multi-component condensation approach is commonly employed. For example, a mixture of substituted aldehydes, malononitrile, and hydrazine hydrate in ethanol-water (1:1) under reflux (80°C) with catalytic NaHSO₄ can yield pyrazol-amine derivatives. Reaction progress is monitored via TLC (Silica gel-G, petroleum ether:ethyl acetate = 20:80) .
  • Optimization : Varying solvent polarity (e.g., DMF for sterically hindered intermediates) and adjusting stoichiometry (e.g., 1.2:1 molar ratio of aldehyde to malononitrile) can improve yields. Post-reaction cooling and filtration yield crude products, which are purified via recrystallization (ethanol/water) .
Reaction Parameter Optimal Condition
Solvent SystemEthanol-Water (1:1)
Temperature80°C
CatalystNaHSO₄ (0.5 mmol)
PurificationRecrystallization

Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?

  • Structural Confirmation : Single-crystal X-ray diffraction (SC-XRD) at 173 K resolves bond lengths (mean C–C = 0.002 Å) and crystallographic parameters (R factor = 0.031) .
  • Spectroscopic Analysis :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ identifies aromatic protons (δ 7.2–7.8 ppm) and amine groups (δ 3.1–3.5 ppm).
  • HPLC-MS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 297.1234) .
    • Purity Assessment : Elemental analysis (e.g., C: 68.85%, H: 3.58%, N: 7.65%) ensures stoichiometric consistency .

Q. How can researchers assess the compound’s solubility and stability under laboratory conditions?

  • Solubility Screening : Test in polar (water, DMSO) and non-polar solvents (dichloromethane) at 25°C. Quantify via UV-Vis spectroscopy at λmax ~260 nm .
  • Stability Protocols :

  • Thermal Stability : Thermogravimetric analysis (TGA) up to 300°C.
  • Photostability : Store at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. What experimental designs are suitable for studying this compound’s mechanistic role in biological systems?

  • In Vitro Assays :

  • Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ calculation) and FRAP (Ferric Reducing Antioxidant Power) with quercetin as a positive control .
  • Cellular Uptake : Fluorescent tagging (e.g., FITC conjugation) tracked via confocal microscopy in HEK-293 cells .
    • In Vivo Models : Use randomized block designs with split plots (e.g., dose-response studies in murine models, n=4 replicates per group) .

Q. How can researchers evaluate the environmental fate and ecotoxicological impacts of this compound?

  • Environmental Persistence :

  • Abiotic Degradation : Hydrolysis studies at pH 4–9 (25°C) to measure half-life (t₁/₂).
  • Biotic Transformation : Soil microcosm experiments with LC-MS/MS to identify metabolites .
    • Ecotoxicology :
  • Daphnia magna Acute Toxicity : 48-hour EC₅₀ determination.
  • Algal Growth Inhibition : Chlorella vulgaris exposed to 0.1–10 mg/L for 72 hours .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for derivatives of this compound?

  • Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups at the 2,4-dimethylphenyl moiety .
  • Computational Modeling :

  • Docking Studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., COX-2).

  • QSAR : Regression models correlating logP with IC₅₀ values .

    Derivative Substituent IC₅₀ (μM) logP
    Parent Compound-H12.3 ± 1.22.8
    4-Fluoro Analog-F8.7 ± 0.93.1
    4-Methoxy Analog-OCH₃15.6 ± 1.52.5

Methodological Considerations

  • Reproducibility : Adopt split-plot designs with ≥4 replicates to account for variability in biological assays .
  • Data Contradictions : Use multivariate analysis (e.g., PCA) to resolve discrepancies in SAR datasets .

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